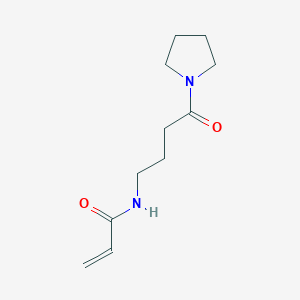![molecular formula C22H25N3O3S2 B2881540 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941962-40-9](/img/structure/B2881540.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth ofM. tuberculosis and demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Biochemical Pathways
These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain signaling pathways .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence the absorption and distribution of the compound in the body .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities, suggesting that they may induce cellular changes associated with these biological processes.
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-8-18(9-5-14)30(27,28)25-12-10-17(11-13-25)21(26)24-22-23-19-15(2)6-7-16(3)20(19)29-22/h4-9,17H,10-13H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGYHKAHNGFWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
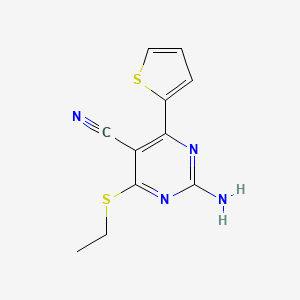
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
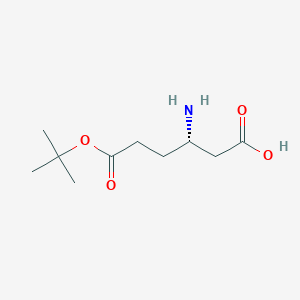
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)
![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
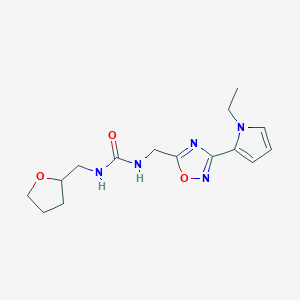
![(5R,7R)-5-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2881466.png)
![N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)

![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)
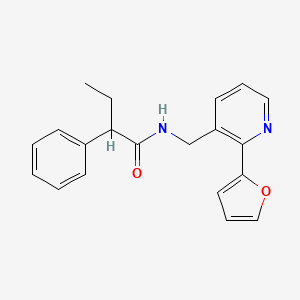
![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
![N-(2,4-difluorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2881478.png)
